

# Mechanism of Action and BBB Penetration Rationale

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## Compound Focus: Paxalisib

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**Paxalisib** is a potent, selective, dual inhibitor of class I phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. The PI3K pathway is a critical control mechanism for cell growth and division, and it is activated in more than 85% of glioblastoma cases, making it a highly attractive therapeutic target [3].

The drug was specifically designed to cross the BBB [3]. Its molecular structure, which features a central **pyrimidine-based core scaffold**, is instrumental to this capability. This core allows for structural modifications that fine-tune the molecule's lipophilicity, solubility, and metabolic stability, giving it the molecular properties necessary for central nervous system (CNS) exposure [4]. Preclinical and clinical data confirm that this design is successful.

## Quantitative Data on Blood-Brain Barrier Penetration

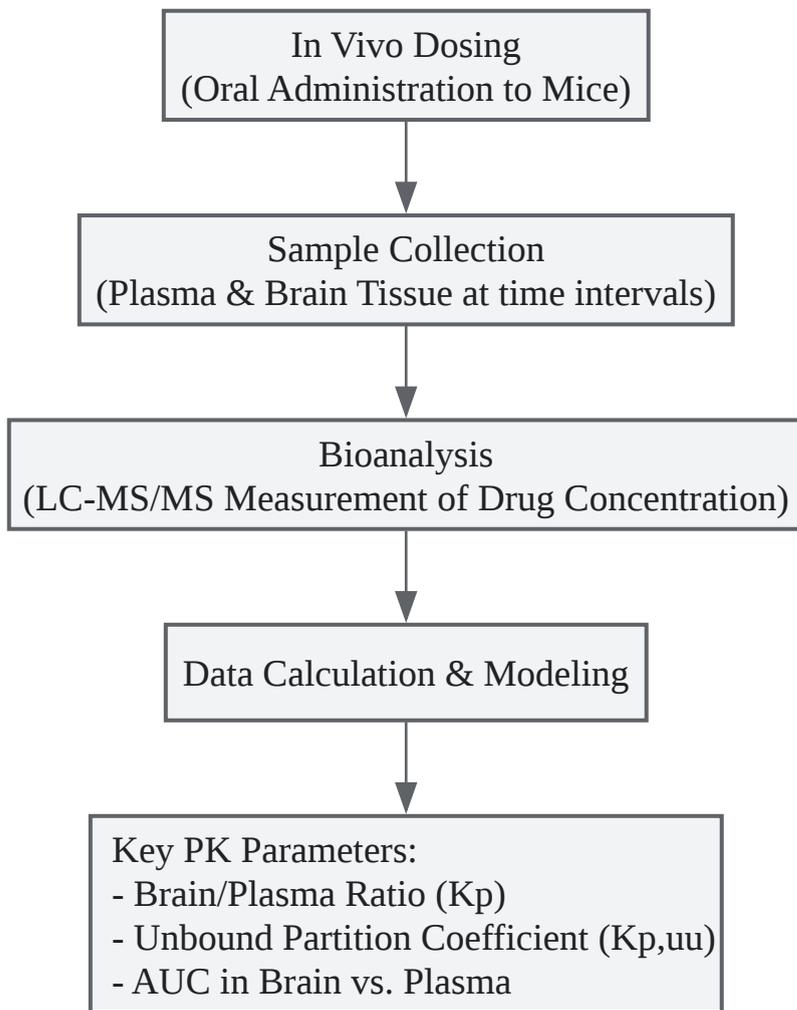
The following table summarizes the key quantitative evidence demonstrating the effective brain penetration of **paxalisib**.

Evidence Type	Key Finding	Study Details	Source
Preclinical Pharmacokinetics	Mouse unbound brain-to-plasma partition ratio	This ratio indicates that the concentration of unbound	[1]

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	(Kp,uu) of <b>0.31</b>	(pharmacologically active) drug in the brain is about 31% of that in the plasma.	
<b>Clinical Pharmacokinetics</b>	Brain to plasma ratio of approximately <b>1.0</b>	This indicates that the total drug concentration in the brain is nearly equal to that in the plasma in humans.	[2]
<b>Plasma Protein Binding</b>	Low plasma protein binding (Fraction unbound: 0.25 - 0.43 across species)	A high unbound fraction makes more drug available to cross the BBB.	[1]

## Experimental Protocols for Characterizing BBB Penetration

The brain penetration of **paxalisib** was established through standard preclinical experiments. Below is a generalized workflow for such assessments:



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The specific methodologies from the supporting research include:

- **In Vivo Pharmacokinetic Study:** A single oral dose of **paxalisib** was administered to mice. Blood and brain tissue samples were collected at various time points post-dose. Drug concentrations in these samples were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The area under the concentration-time curve (AUC) for both brain and plasma was calculated to determine the brain-to-plasma ratio ( $K_p$ ). The unbound partition coefficient ( $K_{p,uu}$ ) was also determined, which is a more accurate measure of active drug delivery to the brain [1].
- **Physiologically Based Pharmacokinetic (PBPK) Modeling:** Data from preclinical studies in mice, rats, dogs, and monkeys were integrated into a PBPK model. This model incorporates species-specific physiological parameters (e.g., organ weights, blood flow rates) and drug-specific properties (e.g., lipophilicity, protein binding) to simulate and predict the drug's concentration-time profile in human tissues, including the brain. This model was used to predict a potentially efficacious human dose of 56 mg [1].

## Clinical Efficacy and Context

The ability to penetrate the BBB must ultimately translate into clinical benefit. **Paxalisib** has shown promising efficacy signals in clinical trials for glioblastoma (GBM):

- In a phase 2 study (NCT03522298) with newly diagnosed GBM patients with an unmethylated MGMT promoter, **paxalisib** demonstrated a median progression-free survival (PFS) of **8.5 months**, which was considered favorable compared to historical controls [2].
- Recent data from a phase 2/3 study (GBM AGILE) in the same patient population showed a median overall survival (OS) of **15.54 months** with **paxalisib**, representing an improvement of approximately **3.8 months** (a 33% increase) over the standard of care [5].

**Paxalisib** is also being investigated in other brain tumors. A Phase II trial (NCT05009992) is evaluating **paxalisib** in combination with ONC201 for the treatment of diffuse midline gliomas (DMG) in children and young adults [6].

## The Broader Challenge of Drug Delivery in GBM

The development of **paxalisib** directly addresses two fundamental challenges in treating GBM, as outlined in the scientific literature [7]:

- **The Blood-Brain Barrier:** This protective structure prevents many systemically administered chemotherapeutic agents from reaching the tumor in effective concentrations.
- **The PI3K Pathway Activation:** This pathway is a key driver of tumor growth and survival in GBM.

Other innovative strategies being explored to overcome the BBB include convection-enhanced delivery, intra-arterial delivery, and temporary BBB disruption using focused ultrasound [7]. In this context, **paxalisib** represents a powerful approach—a systemically administered drug that is intrinsically designed to cross this barrier and hit a central oncogenic target.

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**Address:** Ontario, CA 91761, United States

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